molecular formula C19H16N4O4 B3734866 Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B3734866
M. Wt: 364.4 g/mol
InChI Key: SXMROGOCGJULGM-UHFFFAOYSA-N
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Description

Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the phenoxypyridine moiety and the esterification of the carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

IUPAC Name

methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-26-19(25)17-16-13(9-14(24)21-18(16)23-22-17)11-7-8-15(20-10-11)27-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMROGOCGJULGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(CC(=O)NC2=NN1)C3=CN=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 6
Methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylate

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